molecular formula C16H20N2O4S2 B12202241 N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12202241
M. Wt: 368.5 g/mol
InChI Key: CEYIAPZASAIFQH-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring fused with a thiophene ring, which is further substituted with a methoxyphenyl group and a butanamide moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene rings, followed by their fusion. The methoxyphenyl group is introduced through electrophilic aromatic substitution, and the butanamide moiety is attached via amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may involve catalysts and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide stands out due to its unique combination of a thiazole-thiophene fused ring system with a methoxyphenyl group and a butanamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C16H20N2O4S2/c1-3-5-15(19)17-16-18(11-6-4-7-12(8-11)22-2)13-9-24(20,21)10-14(13)23-16/h4,6-8,13-14H,3,5,9-10H2,1-2H3

InChI Key

CEYIAPZASAIFQH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC

Origin of Product

United States

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